molecular formula C21H27NO5 B4040758 1-[3-(1-naphthyloxy)propyl]azepane oxalate

1-[3-(1-naphthyloxy)propyl]azepane oxalate

Cat. No.: B4040758
M. Wt: 373.4 g/mol
InChI Key: SZERGILESCSXLP-UHFFFAOYSA-N
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Description

1-[3-(1-naphthyloxy)propyl]azepane oxalate is a useful research compound. Its molecular formula is C21H27NO5 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.18892296 g/mol and the complexity rating of the compound is 357. The solubility of this chemical has been described as 32.8 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Enantiomers : A study described the synthesis of enantiomers of 1-deoxynojirimycin and 1-deoxyaltronojirimycin, involving the oxidation of enantiomerically pure compounds related to 1-[3-(1-naphthyloxy)propyl]azepane oxalate (Bagal et al., 2010).

  • Development of Derivatives : Research on 3-Alkyl-1-benzoxepin-5-one derivatives and 2-alkyl-1,4-naphtoquinones from 2-acylaryl propargyl ethers highlighted the synthesis of naphthyl derivatives, indicating the versatility of compounds like this compound in creating various chemical structures (Jackson‐Mülly et al., 1976).

  • Protecting Group in Glycosylation : The (1-naphthyl)propargyl group, closely related to this compound, was introduced as a sterically unobtrusive alcohol protecting group, useful in stereoselective glycosylation (Crich & Wu, 2006).

  • Catalysis in Alkylation Reaction : A study demonstrated the use of 1-(1-naphthyloxy)-2,3-epoxypropane, a compound structurally similar to this compound, in the synthesis of beta-blockers, showcasing its role in pharmaceutical synthesis (Jovanovic et al., 2006).

  • Ruthenium-Catalyzed Cyclization : Research involving the treatment of related compounds with ruthenium catalysts highlighted the potential for chemoselective cyclization, a key process in organic synthesis (Lin, Maddirala & Liu, 2005).

  • Enantioselective Synthesis : A study on the enantioselective synthesis of N-BOC-1-naphthylglycine, using a pathway involving epoxy alcohol, shows the importance of similar naphthyl compounds in producing enantiomerically pure substances (Medina et al., 1997).

  • Polyurethane Synthesis : The synthesis of thermoplastic polyurethanes using compounds such as 2,6-naphthalenedicarboxylic acid illustrates the application of naphthyl-based compounds in creating polymers with specific properties (Lee et al., 2012).

  • Electrochromic Polymer Development : Research on the synthesis of an electrochromic polymer based on 3,4-propylenedioxyselenophene with naphthalenylmethyl appendages showcases the use of naphthyl compounds in developing materials with specific optical properties (Karabay, Pekel & Cihaner, 2015).

Properties

IUPAC Name

1-(3-naphthalen-1-yloxypropyl)azepane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO.C2H2O4/c1-2-6-14-20(13-5-1)15-8-16-21-19-12-7-10-17-9-3-4-11-18(17)19;3-1(4)2(5)6/h3-4,7,9-12H,1-2,5-6,8,13-16H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZERGILESCSXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCCOC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196477
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.